N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide
Description
This compound belongs to the arylboronate ester family, widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryls, pharmaceuticals, and organic electronic materials. Its structure features a phenyl ring substituted at the 2-position with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) and at the 5-position with a methyl group. The pivalamide (2,2-dimethylpropanamide) group at the 2-position enhances steric protection of the boronate ester, improving stability against hydrolysis .
Key properties include:
- Molecular formula: Likely C₁₈H₂₈BNO₃ (based on analogs in ).
- Applications: Intermediate in drug synthesis, OLED materials, and polymer chemistry.
Properties
Molecular Formula |
C18H28BNO3 |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
2,2-dimethyl-N-[5-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide |
InChI |
InChI=1S/C18H28BNO3/c1-12-9-10-13(14(11-12)20-15(21)16(2,3)4)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3,(H,20,21) |
InChI Key |
LSGWVYNKRCXPIF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Boronic Acid Derivative
Step 1: Preparation of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl) precursor
The key intermediate involves the formation of the boronic ester, which is typically synthesized via the reaction of phenylboronic acid derivatives with pinacol to form stable boronate esters.
Method: Reflux of phenylboronic acid with pinacol in the presence of magnesium sulfate
| Parameter | Conditions | Yield | Reference |
|---|---|---|---|
| Reagents | Phenylboronic acid, pinacol | 85% | |
| Solvent | Acetonitrile | — | |
| Temperature | Reflux (~80°C) | — | |
| Duration | 24 hours | — |
This process ensures the formation of the boronate ester, which is essential for subsequent coupling reactions.
Step 2: Introduction of the methyl group at the 5-position
The methyl substitution at the 5-position of the phenyl ring can be achieved via electrophilic aromatic substitution or directed ortho-lithiation followed by methylation.
Method: Directed ortho-lithiation followed by methylation
Step 3: Amide formation with pivaloyl chloride
The pivalamide moiety is introduced via acylation of the amino group with pivaloyl chloride.
Coupling of Boronic Ester with the Pivalamide-Modified Phenyl Ring
Step 4: Suzuki-Miyaura Cross-Coupling
The boronic ester reacts with a halogenated aromatic compound bearing the pivalamide group, under palladium catalysis, to form the final compound.
Note: The precise halogenated precursor (e.g., bromide or chloride) is selected based on reactivity considerations.
Final Purification and Characterization
The crude product is purified via column chromatography, typically using silica gel with an eluent mixture of ethyl acetate and hexane. The purified compound's structure is confirmed through NMR, IR, and mass spectrometry.
Summary of Key Experimental Data
Notes and Precautions
- The synthesis involves handling moisture-sensitive reagents like boronic acids, organolithium compounds, and palladium catalysts, requiring an inert atmosphere and dry conditions.
- Safety protocols should be strictly followed, including the use of gloves, goggles, and fume hoods.
- Purification steps should be optimized to maximize yield and purity, with analytical verification at each stage.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The boronic ester group can undergo oxidation reactions to form boronic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or borane in tetrahydrofuran.
Substitution: Palladium catalysts and aryl halides in the presence of a base such as potassium carbonate.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Biaryl compounds.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Acts as a ligand in various catalytic reactions.
Biology:
Enzyme Inhibition: Boronic ester groups are known to inhibit serine proteases and other enzymes.
Fluorescent Probes: Used in the development of fluorescent probes for detecting biomolecules.
Medicine:
Drug Development:
Industry:
Material Science: Used in the synthesis of polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide involves its interaction with molecular targets through its boronic ester and amide groups. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The amide group can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s stability and reactivity.
Comparison with Similar Compounds
Fluorinated Analogs
Example :
- N-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide (CAS 1202805-45-5) Molecular formula: C₁₈H₂₇BFNO₃. Key differences:
- Fluorine at the 5-position introduces electron-withdrawing effects , enhancing boronate reactivity in cross-coupling reactions.
- Potential use in fluorinated pharmaceuticals (e.g., kinase inhibitors) due to improved metabolic stability .
| Property | Target Compound (Methyl) | Fluorinated Analog |
|---|---|---|
| Substituent (position) | 5-Me | 5-F |
| Molecular Weight | ~317.23 | 335.23 |
| Reactivity | Moderate | Higher (due to -F) |
| Application | General intermediates | Specialty pharmaceuticals |
Pyridine-Ring Analogs
Example :
- N-(5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)pivalamide (CAS 1310383-24-4)
- Molecular formula : C₁₇H₂₇BN₂O₃.
- Key differences :
- Replacement of benzene with pyridine introduces a nitrogen atom, altering electronic properties.
- Enhanced coordination to transition metals (e.g., Pd), improving catalytic efficiency in cross-coupling .
| Property | Target Compound (Phenyl) | Pyridine Analog |
|---|---|---|
| Aromatic System | Benzene | Pyridine |
| Molecular Weight | ~317.23 | 318.23 |
| Metal Affinity | Moderate | High (due to N coordination) |
Positional Isomers
Example :
Multi-Boronate Analogs
Example :
- N-(4-(Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)phenyl)pivalamide
- Key differences :
- Two boronate esters enable dual cross-coupling , useful for synthesizing star-shaped polymers or dendrimers.
- Lower synthetic yield (34%) compared to mono-boronate analogs due to increased complexity .
Alternative Amide Substituents
Example :
- N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide (CAS 1031747-40-6)
- Key differences :
- Cyclopropanecarboxamide replaces pivalamide, reducing steric bulk.
- Higher solubility in polar solvents but lower hydrolytic stability .
Biological Activity
N-(5-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pivalamide is a compound of interest due to its unique structural features and potential biological applications. This article reviews its biological activity based on existing literature, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound is characterized by the presence of a pivalamide group and a dioxaborolane moiety. The molecular formula is with a molecular weight of 320.19 g/mol.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies that highlight its antimicrobial and cytotoxic properties.
Antimicrobial Activity
Recent studies have shown that derivatives of compounds containing the dioxaborolane structure exhibit significant antimicrobial properties. For instance:
- Inhibition against Bacteria : this compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a therapeutic agent against resistant strains .
- Fungal Activity : The compound also displayed antifungal activity against various strains of Candida species. In vitro tests indicated that it could inhibit fungal growth effectively, making it a candidate for further exploration in antifungal therapies .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound:
- MTT Assay Results : In vitro studies using the MTT assay on human cell lines (e.g., HaCat and Balb/c 3T3) revealed that the compound exhibits selective cytotoxicity. While it showed some degree of cytotoxicity at higher concentrations, it was significantly less toxic compared to conventional chemotherapeutics .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Study on Antimicrobial Efficacy :
-
Cytotoxicity Assessment :
- Another investigation assessed the cytotoxic effects using human keratinocyte (HaCat) and fibroblast (Balb/c 3T3) cell lines. The findings suggested that while there was some cytotoxic effect noted at elevated concentrations (IC50 values), the overall safety profile was favorable compared to existing treatments .
Research Findings Summary
The following table summarizes key findings related to the biological activity of this compound:
| Activity Type | Target Organisms | MIC/IC50 Values | Findings |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa | 0.21 μM | High efficacy against resistant strains |
| Escherichia coli | 0.21 μM | Comparable to standard antibiotics | |
| Fungal | Candida spp. | Not specified | Effective growth inhibition |
| Cytotoxicity | HaCat (human keratinocytes) | IC50 > 50 µM | Selective toxicity; lower than conventional drugs |
| Balb/c 3T3 (mouse fibroblasts) | IC50 > 50 µM | Favorable safety profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
